
5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for cost-efficiency and scalability, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors could also be explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or introduce hydrogen into the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or drug candidate.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in various synthetic applications.
Phenethylamine: This compound has a similar phenyl group and is known for its biological activity.
Uniqueness
5-(Amino(phenyl)methyl)-N-isopropyl-3-methylpyridin-2-amine is unique due to its specific combination of functional groups and structural elements. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable tool in both research and industrial applications .
Eigenschaften
Molekularformel |
C16H21N3 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
5-[amino(phenyl)methyl]-3-methyl-N-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H21N3/c1-11(2)19-16-12(3)9-14(10-18-16)15(17)13-7-5-4-6-8-13/h4-11,15H,17H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ZMMVBXABBUJKCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1NC(C)C)C(C2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


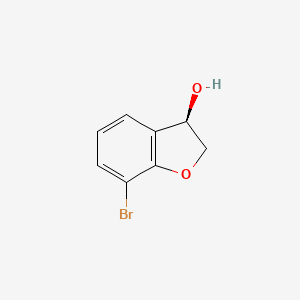
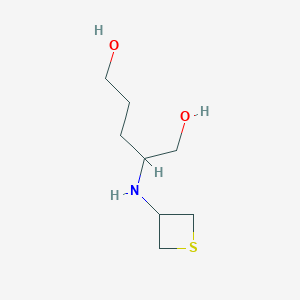
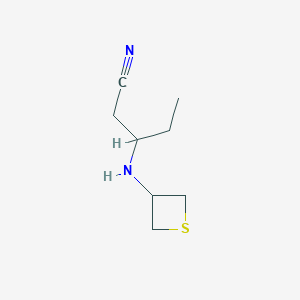
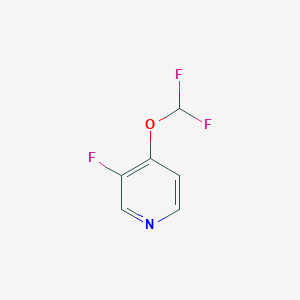

![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)
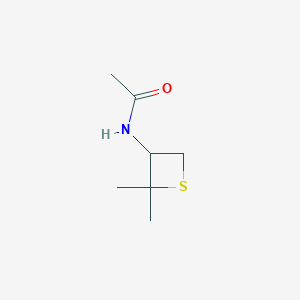
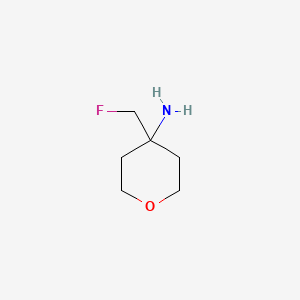
![N-[2-(1,1-Dioxido-3-thietanyl)ethyl]-sulfamide](/img/structure/B13012669.png)
